molecular formula C25H49N3O3 B14558882 11-(1-{3-[(4-Acetamidobutyl)amino]propyl}piperidin-2-YL)undecanoic acid CAS No. 62110-22-9

11-(1-{3-[(4-Acetamidobutyl)amino]propyl}piperidin-2-YL)undecanoic acid

Cat. No.: B14558882
CAS No.: 62110-22-9
M. Wt: 439.7 g/mol
InChI Key: JSTHQAOVAYZQTN-UHFFFAOYSA-N
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Description

11-(1-{3-[(4-Acetamidobutyl)amino]propyl}piperidin-2-YL)undecanoic acid is a complex organic compound characterized by its unique structure, which includes a piperidine ring and a long aliphatic chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(1-{3-[(4-Acetamidobutyl)amino]propyl}piperidin-2-YL)undecanoic acid typically involves multiple steps, including the formation of the piperidine ring and the attachment of the aliphatic chain. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Aliphatic Chain: This step may involve nucleophilic substitution reactions where the piperidine ring is functionalized with the aliphatic chain.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

11-(1-{3-[(4-Acetamidobutyl)amino]propyl}piperidin-2-YL)undecanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can convert carbonyl groups to alcohols or amines.

    Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

11-(1-{3-[(4-Acetamidobutyl)amino]propyl}piperidin-2-YL)undecanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biological pathways and interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 11-(1-{3-[(4-Acetamidobutyl)amino]propyl}piperidin-2-YL)undecanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-{3-[(4-Acetamidobutyl)amino]propyl}acetamide: Shares structural similarities but differs in functional groups.

    11-Aminoundecanoic acid: Similar aliphatic chain but lacks the piperidine ring.

Uniqueness

11-(1-{3-[(4-Acetamidobutyl)amino]propyl}piperidin-2-YL)undecanoic acid is unique due to its combination of a piperidine ring and a long aliphatic chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

62110-22-9

Molecular Formula

C25H49N3O3

Molecular Weight

439.7 g/mol

IUPAC Name

11-[1-[3-(4-acetamidobutylamino)propyl]piperidin-2-yl]undecanoic acid

InChI

InChI=1S/C25H49N3O3/c1-23(29)27-20-12-11-18-26-19-14-22-28-21-13-10-16-24(28)15-8-6-4-2-3-5-7-9-17-25(30)31/h24,26H,2-22H2,1H3,(H,27,29)(H,30,31)

InChI Key

JSTHQAOVAYZQTN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCCNCCCN1CCCCC1CCCCCCCCCCC(=O)O

Origin of Product

United States

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